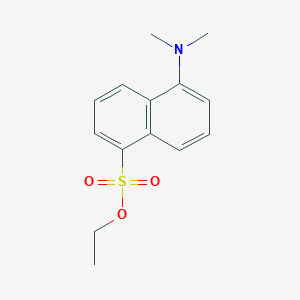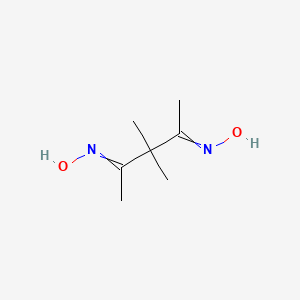![molecular formula C16H21NO B14297139 N-(Bicyclo[3.3.1]nonan-1-yl)benzamide CAS No. 116137-38-3](/img/structure/B14297139.png)
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is a compound that features a bicyclo[3.3.1]nonane ring system attached to a benzamide group. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bicyclo[331]nonan-1-yl)benzamide typically involves the formation of the bicyclo[33One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation to form the bicyclo[3.3.1]nonan-9-one core . This core can then be further functionalized to introduce the benzamide group.
Industrial Production Methods
Industrial production methods for N-(Bicyclo[3.3.1]nonan-1-yl)benzamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The bicyclo[3.3.1]nonane ring can be oxidized to introduce functional groups such as ketones or alcohols.
Reduction: Reduction reactions can be used to modify the benzamide group or other functional groups attached to the bicyclo[3.3.1]nonane ring.
Substitution: The compound can undergo substitution reactions, particularly at positions on the benzamide group or the bicyclo[3.3.1]nonane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bicyclo[3.3.1]nonane ring can yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(Bicyclo[3.3.1]nonan-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclo[3.3.1]nonane derivatives such as bicyclo[3.3.1]nonan-9-one and 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane .
Uniqueness
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is unique due to the presence of both the bicyclo[3.3.1]nonane ring and the benzamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
116137-38-3 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
N-(1-bicyclo[3.3.1]nonanyl)benzamide |
InChI |
InChI=1S/C16H21NO/c18-15(14-8-2-1-3-9-14)17-16-10-4-6-13(12-16)7-5-11-16/h1-3,8-9,13H,4-7,10-12H2,(H,17,18) |
Clé InChI |
LRTDDWFAVUHSLH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)(C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


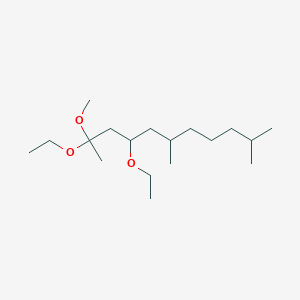
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
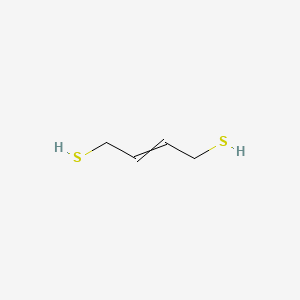
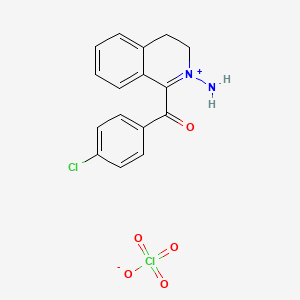
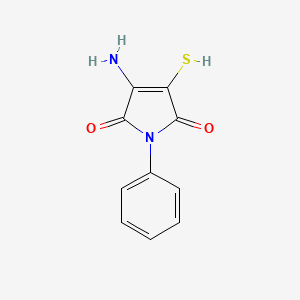
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
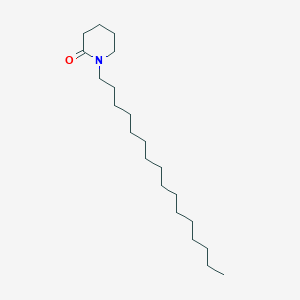
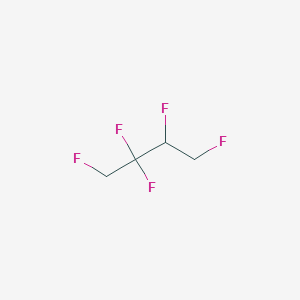

![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)

